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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

Welcome to the technical support center for DSP-2230 (also known as ANP-230). This
resource is designed for researchers, scientists, and drug development professionals to
provide guidance and address potential challenges during long-term experimental studies with
this novel triple Nav channel blocker.

Frequently Asked Questions (FAQSs)

Q1: What is DSP-2230 and what is its mechanism of action?

DSP-2230 is an orally active, peripherally restricted small molecule inhibitor of the voltage-
gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly
expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of
pain signals.[2][3][4][5] By blocking these channels, DSP-2230 reduces the influx of sodium
ions, thereby inhibiting neuronal action potentials and producing an analgesic effect.[1]
Preclinical studies have shown that it blocks these three subtypes with similar potency.[6]

Q2: What is the current development status of DSP-2230?

The development of DSP-2230 was initially undertaken by Sumitomo Dainippon Pharma.
However, due to a strategic shift in the company's focus, the program was deprioritized.[7]
Subsequently, a carve-out venture named AlphaNavi Pharma was established to continue the
development of DSP-2230, now referred to as ANP-230.[8] The compound is currently in
Phase 1/2 clinical trials for infantile episodic limb pain syndrome and peripheral neuropathic
pain.[8][9][10]
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Q3: What are the potential advantages of DSP-2230 in long-term studies?

Preclinical data suggests that DSP-2230 has a favorable safety profile, primarily due to its low
penetration of the central nervous system (CNS), which may minimize CNS-related side
effects.[9][11] Furthermore, studies in animal models have indicated that the analgesic potency
of ANP-230 increases with repeated administration, suggesting a potential for sustained or
improved efficacy in long-term treatment paradigms.[11][12]

Q4: Are there any known challenges associated with the long-term administration of Nav
channel blockers?

While DSP-2230 is designed for peripheral selectivity to improve its safety profile, general
challenges with long-term administration of less selective sodium channel blockers can include
central nervous system effects (like dizziness and sedation) and cardiovascular effects.[13]
Translating efficacy from preclinical animal models to clinical pain studies in humans can also
be challenging due to differences in pain etiologies and the subjective nature of pain
assessment.[13][14][15][16]
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Issue Encountered

Potential Cause

Suggested Action

Variability in Analgesic

Response

Differences in pain models,
patient populations, or
individual sensitivity to the

drug.

Ensure strict adherence to the
experimental protocol.
Consider stratifying study
populations based on pain
phenotype or genetic markers
if applicable. In preclinical
models, ensure consistent

induction of the pain state.

Diminishing Efficacy Over Time

(Tolerance)

While preclinical data for ANP-
230 suggests increased
potency with repeated dosing,
the potential for tolerance with
any long-term analgesic

should be considered.

Monitor pain scores and other
efficacy endpoints closely. If
tolerance is suspected, a
washout period followed by re-
challenge could be considered
in preclinical models to assess

receptor desensitization.

Unexpected Adverse Events

Although designed to be
peripherally restricted,
individual differences in drug
metabolism or blood-brain
barrier permeability could lead

to off-target effects.

Carefully document all adverse
events. In cases of suspected
CNS or cardiovascular side
effects, consider dose
reduction or temporary
discontinuation to assess

causality.

Difficulty in Translating
Preclinical to Clinical Doses

Species differences in
metabolism and

pharmacokinetics.

Allometric scaling from
preclinical models can provide
an initial estimate for clinical
doses, but careful dose-
escalation studies in Phase 1
are crucial to determine the
safe and effective dose range

in humans.

Quantitative Data Summary
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Pain Model

Dosing Regimen

Observed Effect

Neuropathic Pain

Dose-dependent oral

administration

Significant reduction in
mechanical allodynia and
thermal hyperalgesia.[11][12]
[17]

Inflammatory Pain

Dose-dependent oral

administration

Significant reduction in pain
behaviors.[11]

Episodic Pain Syndrome
Model (R222S mutant mice)

3-30 mg/kg oral administration

Dose-dependent reduction in
thermal and mechanical
hyperalgesia.[1][12][17]
Repeated low-dose
administration (3 mg/kg)
showed significant analgesic
effects.[12][17]

DSP-2230 Phase 1 Clinical Study Dosing in Healthy

Volunteers

Study Design

Dose Administered

Single Dose

400 mg DSP-2230 or placebo

Multiple Doses

80 mg DSP-2230 or placebo twice daily for 13

days

Note: This information is from a study protocol

to assess renal function.[18] Detailed

pharmacokinetic and pharmacodynamic results

from Phase 1 studies are not publicly available.

Experimental Protocols
Capsaicin-Induced Pain Model
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Objective: To induce a localized area of hyperalgesia and allodynia to assess the efficacy of an
analgesic agent.

Methodology:
Subject Preparation: A suitable area of skin, typically the forearm, is cleansed.

Capsaicin Application: A standardized concentration of capsaicin (e.g., 0.075%) is applied
topically to a defined area of the skin.

Induction of Hyperalgesia: The capsaicin is left in place for a specified period (e.g., 30
minutes) to induce a burning sensation and subsequent hyperalgesia.

Pain Assessment:

o Primary Hyperalgesia: The area of capsaicin application is tested for sensitivity to thermal
and mechanical stimuli.

o Secondary Hyperalgesia (Allodynia): The area surrounding the application site is tested for
sensitivity to light touch (e.g., with a cotton swab or von Frey filaments).

Drug Administration: The investigational drug (DSP-2230) or placebo is administered before
or after capsaicin application, depending on the study design.

Efficacy Measurement: Changes in the area of hyperalgesia and allodynia, as well as
subjective pain ratings, are measured at predefined time points.

UVB-Induced Inflammatory Pain Model

Objective: To create a localized, sterile inflammation to evaluate the anti-inflammatory and
analgesic effects of a compound.

Methodology:

e Minimal Erythema Dose (MED) Determination: The minimal dose of UVB radiation required
to produce a faint, well-demarcated erythema on the subject's skin is determined 24 hours
after exposure to a range of UVB doses.
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e UVB Exposure: A multiple of the MED (e.g., 2x or 3x MED) is delivered to a small, defined
area of the skin, typically on the back or arm.

 Inflammation and Hyperalgesia Development: The subject is monitored for the development
of erythema, edema, and hyperalgesia over the next 24-48 hours.

¢ Pain Assessment:

o Erythema Measurement: The redness of the irradiated area is quantified using a
chromameter.

o Thermal Hyperalgesia: The pain threshold to heat stimuli is measured using a thermal
sensory analyzer.

o Mechanical Hyperalgesia: The pain threshold to mechanical stimuli is assessed using von
Frey filaments or a pressure algometer.

e Drug Administration: The investigational drug or placebo is administered before or after UVB
exposure.

o Efficacy Measurement: Changes in erythema, thermal pain thresholds, and mechanical pain
thresholds are measured at various time points post-irradiation.
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Caption: Mechanism of DSP-2230 in blocking peripheral pain signaling.

Experimental Workflow for a Long-Term Preclinical
Study
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Caption: A logical workflow for a long-term preclinical efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Long-Term Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818647#challenges-with-dsp-2230-long-term-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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